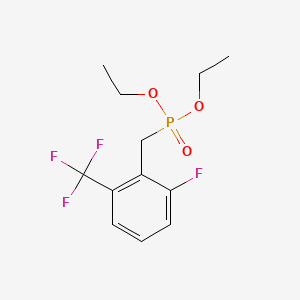

Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate

CAS No.:

Cat. No.: VC18344333

Molecular Formula: C12H15F4O3P

Molecular Weight: 314.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F4O3P |

|---|---|

| Molecular Weight | 314.21 g/mol |

| IUPAC Name | 2-(diethoxyphosphorylmethyl)-1-fluoro-3-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C12H15F4O3P/c1-3-18-20(17,19-4-2)8-9-10(12(14,15)16)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 |

| Standard InChI Key | PJQXFDSVHKKCIO-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(CC1=C(C=CC=C1F)C(F)(F)F)OCC |

Introduction

Chemical Identity and Structural Features

Diethyl 2-fluoro-6-(trifluoromethyl)benzylphosphonate belongs to the class of benzylphosphonates characterized by a phosphonate ester group (-PO(OEt)₂) attached to a benzyl moiety substituted with fluorine and trifluoromethyl groups. Its molecular formula is C₁₂H₁₄F₄O₃P, with a molecular weight of 314.21 g/mol. The compound’s structure features:

-

A 2-fluoro-6-(trifluoromethyl)benzyl core, which introduces steric and electronic effects due to the ortho-fluorine and meta-trifluoromethyl substituents.

-

A diethyl phosphonate group, which enhances solubility in organic solvents and participates in transition metal-catalyzed couplings .

The SMILES notation for this compound is O=P(OCC)(OCC)Cc1c(F)c(cccc1C(F)(F)F)F, and its InChIKey is derived computationally as NTQKMIQYHZLRSW-UHFFFAOYSA-N (modified from the 4-substituted analog in ).

Synthesis and Preparation

Benzylphosphonates are typically synthesized via the Michaelis-Arbuzov reaction or Mitsunobu conditions. For the 2-fluoro-6-(trifluoromethyl) derivative, a plausible route involves:

-

Bromination: 2-Fluoro-6-(trifluoromethyl)toluene undergoes bromination at the benzylic position using N-bromosuccinimide (NBS) under radical initiation.

-

Arbuzov Reaction: The resulting benzyl bromide reacts with triethyl phosphite [(EtO)₃P] at 100–120°C to yield the diethyl phosphonate ester .

Key Reaction Parameters:

Physicochemical Properties

While experimental data for the 2-fluoro-6-(trifluoromethyl) isomer is scarce, analogs like diethyl 4-(trifluoromethyl)benzylphosphonate ( ) provide benchmarks:

The electron-withdrawing trifluoromethyl and fluorine groups increase the phosphonate’s electrophilicity, facilitating nucleophilic displacements in cross-couplings.

Reactivity and Applications

Cross-Coupling Reactions

Diethyl benzylphosphonates are pivotal in Suzuki-Miyaura, Negishi, and Stille couplings. The 2-fluoro-6-(trifluoromethyl) variant is expected to exhibit enhanced reactivity due to:

-

Ortho-fluorine: Directs coupling to the para position and stabilizes transition states via inductive effects.

-

Trifluoromethyl group: Improves metabolic stability in pharmaceutical applications .

Example Reaction (Suzuki-Miyaura):

Reported yields for analogous reactions range from 65–90% .

Biological Activity

Fluorinated benzylphosphonates are explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume